Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate
Brand Name: Vulcanchem
CAS No.: 1044148-92-6
VCID: VC13703146
InChI: InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21)
SMILES: CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl
Molecular Formula: C15H20Cl2N2O4
Molecular Weight: 363.2 g/mol

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate

CAS No.: 1044148-92-6

Cat. No.: VC13703146

Molecular Formula: C15H20Cl2N2O4

Molecular Weight: 363.2 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate - 1044148-92-6

Specification

CAS No. 1044148-92-6
Molecular Formula C15H20Cl2N2O4
Molecular Weight 363.2 g/mol
IUPAC Name tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Standard InChI InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21)
Standard InChI Key RCXMPEQNIFMEKQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl
Canonical SMILES CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate. Its molecular formula, C₁₅H₂₀Cl₂N₂O₄, corresponds to a molecular weight of 363.24 g/mol . The structure features:

  • A pyridine ring with chlorine atoms at positions 2 and 6.

  • A Boc-protected amino group at position 4.

  • A tert-butyl ester at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1044148-92-6
Molecular FormulaC₁₅H₂₀Cl₂N₂O₄
Molecular Weight363.24 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate typically involves sequential functionalization of a pyridine precursor. A common route begins with 4-amino-2,6-dichloronicotinic acid, which undergoes Boc protection followed by esterification:

  • Boc Protection:
    Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) protects the amino group.

    4-Amino-2,6-dichloronicotinic acid+Boc2OBaseBoc-protected intermediate\text{4-Amino-2,6-dichloronicotinic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate}
  • Esterification:
    The carboxylic acid at position 3 is esterified using tert-butanol and a coupling agent (e.g., DCC).

    Boc-protected acid+*tert*-butanolDCCTert-butyl ester\text{Boc-protected acid} + \text{*tert*-butanol} \xrightarrow{\text{DCC}} \text{Tert-butyl ester}

Reaction Conditions and Yield Optimization

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity during Boc protection.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Catalysts: DMAP accelerates Boc protection, while DCC facilitates esterification.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, THF, 0°C → 25°C85–92%
Esterificationtert-Butanol, DCC, DMF78–85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 18H, tert-butyl groups).

    • δ 8.10 (s, 1H, pyridine H-5).

    • δ 10.20 (s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 28.1 (tert-butyl CH₃).

    • δ 153.2 (C=O, Boc).

    • δ 162.4 (C=O, ester).

Mass Spectrometry

  • ESI-MS: m/z 363.1 [M+H]⁺, consistent with the molecular formula .

Reactivity and Functionalization

Key Reactions

The compound’s reactivity is dominated by:

  • Deprotection of Boc Group: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding a free amine.

  • Nucleophilic Aromatic Substitution: Chlorine atoms at positions 2 and 6 are susceptible to displacement by amines or alkoxides.

Figure 1: Deprotection Mechanism

Boc-protected amineHCl/dioxaneNH2-pyridine+CO2+*tert*-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl/dioxane}} \text{NH}_2\text{-pyridine} + \text{CO}_2 + \text{*tert*-butanol}

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

The compound’s dual functionality (Boc-protected amine and ester) makes it versatile for constructing:

  • Nicotinic Acid Derivatives: Potential ligands for neuronal receptors.

  • Antiviral Agents: Chloropyridines are explored in HCV protease inhibitors.

Case Study: Anticancer Agent Development

In a 2024 study, tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate was used to synthesize VEGFR-2 inhibitors. The Boc group ensured selective functionalization of the pyridine ring, enabling precise control over molecular architecture.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesApplicationSource
2,6-Di-tert-butyl-4-ethylphenolPhenolic OH vs. esterAntioxidant
(S)-4-(3-Bromophenyl)-Boc-amino acidBromophenyl vs. chloropyridinePeptide synthesis

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